molecular formula C9H9BrF2MgO B14886216 (3,4-Difluoro-5-i-propyloxyphenyl)magnesium bromide

(3,4-Difluoro-5-i-propyloxyphenyl)magnesium bromide

Cat. No.: B14886216
M. Wt: 275.37 g/mol
InChI Key: FCBVQOGFDDOFAZ-UHFFFAOYSA-M
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Description

(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF) is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is characterized by the presence of difluoro and iso-propyloxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.

Preparation Methods

The synthesis of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide typically involves the reaction of 3,4-difluoro-5-iso-propyloxybromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

    Temperature: Generally maintained at room temperature or slightly elevated.

    Reaction Time: Several hours to ensure complete conversion.

    Catalysts: Sometimes iodine is used to initiate the reaction.

Industrial production methods follow similar principles but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include:

    Carbonyl Compounds: Aldehydes and ketones.

    Solvents: THF, diethyl ether.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major products formed from these reactions include secondary and tertiary alcohols, biaryl compounds, and substituted aromatic compounds.

Scientific Research Applications

(3,4-Difluoro-5-iso-propyloxyphenyl)magnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.

    Pharmaceutical Research: In the synthesis of complex molecules for drug development.

    Material Science: In the preparation of functionalized aromatic compounds for advanced materials.

    Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The difluoro and iso-propyloxy substituents can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar compounds include other Grignard reagents with different substituents on the phenyl ring, such as:

    Phenylmagnesium Bromide: Lacks the difluoro and iso-propyloxy groups, making it less selective.

    (3,4-Difluorophenyl)magnesium Bromide: Similar but without the iso-propyloxy group, affecting its reactivity.

    (3,4-Dimethoxyphenyl)magnesium Bromide: Contains methoxy groups instead of difluoro, leading to different electronic effects.

The uniqueness of (3,4-difluoro-5-iso-propyloxyphenyl)magnesium bromide lies in its specific substituents, which provide a balance of reactivity and selectivity, making it valuable in specialized synthetic applications.

Properties

Molecular Formula

C9H9BrF2MgO

Molecular Weight

275.37 g/mol

IUPAC Name

magnesium;1,2-difluoro-3-propan-2-yloxybenzene-5-ide;bromide

InChI

InChI=1S/C9H9F2O.BrH.Mg/c1-6(2)12-8-5-3-4-7(10)9(8)11;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

FCBVQOGFDDOFAZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C(=C[C-]=C1)F)F.[Mg+2].[Br-]

Origin of Product

United States

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